2-(4-Fluoro-3-methylbenzoyl)pyridine
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Overview
Description
2-(4-Fluoro-3-methylbenzoyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzoyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzoyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process yields a mixture of fluorinated pyridines, including 2-fluoropyridine and 2,6-difluoropyridine .
Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature, resulting in the formation of 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of advanced fluorinating reagents and catalysts to achieve efficient and selective fluorination of the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylbenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (Bu4N+F−) and dimethylformamide (DMF) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-(4-Fluoro-3-methylbenzoyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the benzoyl and methyl groups.
3-Fluoropyridine: Differently substituted fluoropyridine with distinct chemical properties.
4-Fluoropyridine: Another fluorinated pyridine with variations in reactivity and applications.
Uniqueness
2-(4-Fluoro-3-methylbenzoyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methyl group, and benzoyl group makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBIXHLTPTSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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